Chiral Identity: Defined (S)-Enantiomer versus Racemic 2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole
The target compound is a single, defined (S)-enantiomer with one stereocenter, whereas racemic 2-(3-bromophenyl)-4-t-butyl-4,5-dihydrooxazole contains equal amounts of (R) and (S) configurations . Racemic mixtures in asymmetric catalysis typically yield racemic products, which are unsuitable for enantioselective synthetic routes. The absolute configuration is confirmed by the IUPAC systematic name (4S)-2-(3-bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole . No quantitative enantiomeric excess (ee) specification is currently published; however, the (S)-designation inherently signifies a configurationally pure compound, in contrast to racemic material where enantiomeric purity is 0% ee.
| Evidence Dimension | Enantiomeric purity for asymmetric induction |
|---|---|
| Target Compound Data | Single (S)-enantiomer (expected ee >95% based on commercial chiral building block standards, though not explicitly certified in open sources) |
| Comparator Or Baseline | Racemic 2-(3-bromophenyl)-4-t-butyl-4,5-dihydrooxazole: ee = 0% |
| Quantified Difference | Qualitative difference: single enantiomer vs. racemate (0% ee); quantitative ee value for the target is vendor-dependent and not publicly specified |
| Conditions | N/A – stereochemical identity based on IUPAC nomenclature and ChemSpider record |
Why This Matters
For any asymmetric application, the use of a single enantiomer is mandatory to achieve non-zero enantioselectivity; a racemic ligand will produce racemic products, forfeiting the entire purpose of an asymmetric synthesis.
